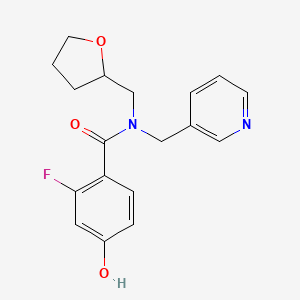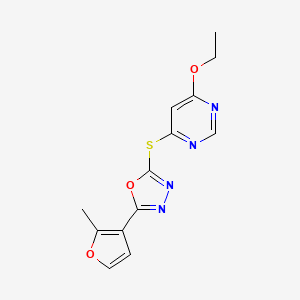
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone, also known as DTBM-M, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone acts as a competitive antagonist of the glycine receptor α3 subtype. This means that it binds to the receptor site and prevents the binding of glycine, which is the natural ligand for the receptor. By inhibiting the activity of the α3 subtype, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can modulate inhibitory neurotransmission and affect various physiological processes.
Biochemical and Physiological Effects
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone selectively inhibits the α3 subtype of glycine receptors, with little to no effect on other subtypes. In vivo studies have shown that (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can modulate inhibitory neurotransmission and affect various physiological processes, such as pain perception, locomotor activity, and anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has several advantages for lab experiments, including its selectivity for the α3 subtype of glycine receptors, its potency, and its ability to modulate inhibitory neurotransmission. However, there are also limitations to its use, such as its potential off-target effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research involving (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone. One potential direction is to further investigate its mechanism of action and potential off-target effects. Another direction is to explore its potential therapeutic applications, such as in the treatment of pain and anxiety disorders. Additionally, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone could be used as a tool for studying the role of glycine receptors in various physiological and pathological processes.
Métodos De Síntesis
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2,3,6-trifluorophenylacetic acid with thionyl chloride to form 2,3,6-trifluorophenylacetyl chloride. The second step involves the reaction of 3,3-dimethylmorpholine with sodium hydride to form the sodium salt of 3,3-dimethylmorpholine, which is then reacted with 2,3,6-trifluorophenylacetyl chloride to form (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone.
Aplicaciones Científicas De Investigación
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has potential applications in scientific research as a tool for studying ion channels. Specifically, (3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone has been shown to selectively inhibit the glycine receptor α3 subtype, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. By selectively inhibiting this subtype, researchers can better understand the role of glycine receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
(3,3-dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-13(2)7-19-6-5-17(13)12(18)10-8(14)3-4-9(15)11(10)16/h3-4H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVGASVZEUZATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=C(C=CC(=C2F)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylmorpholin-4-yl)-(2,3,6-trifluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)

![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)


![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)
![3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)
![6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B7633145.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)
![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)
